
Thymidine, 3'-azido-P,3'-dideoxy-P-methylthymidylyl-(5'.5')-3'-azido-3'-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in antiviral and anticancer therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves multiple steps, including the protection of functional groups, selective reactions to introduce desired modifications, and deprotection steps. For Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy-, the synthesis might involve:
Protection of hydroxyl groups: on the thymidine molecule.
Introduction of azido groups: at the 3’ position through nucleophilic substitution reactions.
Formation of the P-methylthymidylyl linkage: through phosphoramidite chemistry.
Deprotection: to yield the final compound.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using automated synthesizers and stringent quality control measures to ensure purity and consistency. The process may include:
Batch synthesis: in reactors.
Purification: using chromatography techniques.
Quality control: through analytical methods like HPLC and NMR spectroscopy.
化学反应分析
Types of Reactions
Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of azido groups would yield amine derivatives.
科学研究应用
Chemistry
In chemistry, nucleoside analogs are used as building blocks for the synthesis of oligonucleotides and as probes for studying nucleic acid interactions.
Biology
In biology, these compounds are used to study DNA replication and repair mechanisms. They can also serve as tools for labeling and tracking nucleic acids in cells.
Medicine
In medicine, nucleoside analogs are widely used as antiviral and anticancer agents. They can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Industry
In the pharmaceutical industry, nucleoside analogs are used in the development of therapeutic drugs and diagnostic tools.
作用机制
The mechanism of action of Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- involves its incorporation into nucleic acids. The azido groups can cause chain termination during DNA or RNA synthesis, inhibiting the replication of viruses or cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism, disrupting their function.
相似化合物的比较
Similar Compounds
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Lamivudine (3TC): Another nucleoside analog used in antiviral therapy.
Didanosine (ddI): Used in the treatment of HIV.
Uniqueness
Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
属性
CAS 编号 |
131293-25-9 |
|---|---|
分子式 |
C21H27N10O9P |
分子量 |
594.5 g/mol |
IUPAC 名称 |
1-[(2S,4R,5R)-4-azido-5-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H27N10O9P/c1-10-6-30(20(34)24-18(10)32)16-4-12(26-28-22)14(39-16)8-37-41(3,36)38-9-15-13(27-29-23)5-17(40-15)31-7-11(2)19(33)25-21(31)35/h6-7,12-17H,4-5,8-9H2,1-3H3,(H,24,32,34)(H,25,33,35)/t12-,13+,14+,15-,16+,17-,41? |
InChI 键 |
SGSGYWXHZVOHIO-VQBKXICFSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)OC[C@H]3[C@@H](C[C@H](O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





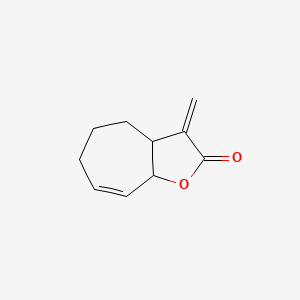
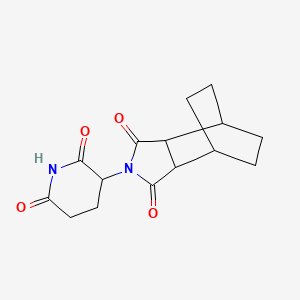


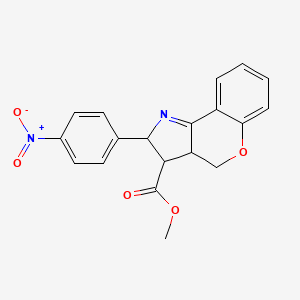

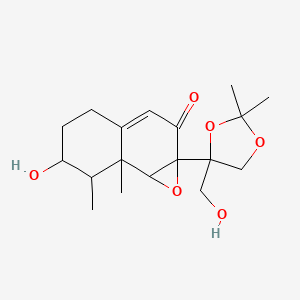
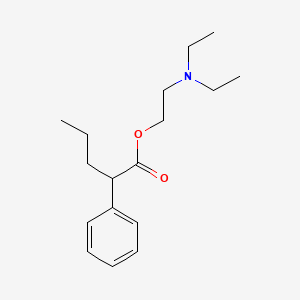
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)

